2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines benzothiazole and nitrophenyl groups
Preparation Methods
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 4-methoxy-2-nitroaniline in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The benzothiazole moiety is known to interact with proteins, while the nitrophenyl group can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
These compounds share the benzothiazole and sulfanyl groups but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-3-26-12-5-7-14-16(9-12)28-18(20-14)27-10-17(22)19-13-6-4-11(25-2)8-15(13)21(23)24/h4-9H,3,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGGSWTKSGEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.